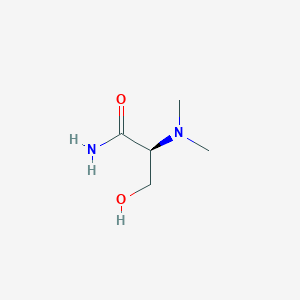
(2S)-2-(Dimethylamino)-3-hydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L'acocantherine peut être synthétisée par une série de réactions chimiques impliquant l'extraction du composé à partir de sources naturelles telles que la plante Strophanthus. Le processus comprend généralement les étapes suivantes :
Extraction : Le composé est extrait de la matière végétale en utilisant des solvants comme l'éthanol ou le méthanol.
Purification : L'extrait brut est purifié à l'aide de techniques chromatographiques pour isoler l'acocantherine.
Cristallisation : Le composé purifié est cristallisé pour obtenir l'acocantherine sous sa forme pure.
Méthodes de Production Industrielle : La production industrielle de l'acocantherine implique des processus d'extraction et de purification à grande échelle. La matière végétale est traitée en vrac, et des techniques chromatographiques avancées sont utilisées pour garantir une grande pureté et un rendement élevé du composé .
Analyse Des Réactions Chimiques
Types de Réactions : L'acocantherine subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'acocantherine peut être oxydée pour former divers produits d'oxydation.
Réduction : Le composé peut être réduit sous des conditions spécifiques pour produire des formes réduites.
Substitution : L'acocantherine peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'acocantherine peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
4. Applications de la Recherche Scientifique
L'acocantherine a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes de transport ionique.
Biologie : Étudié pour son rôle dans la signalisation cellulaire et l'homéostasie ionique.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de l'insuffisance cardiaque et d'autres maladies cardiovasculaires.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques
5. Mécanisme d'Action
L'acocantherine exerce ses effets en inhibant l'enzyme adénosine triphosphatase sodium-potassium. Cette inhibition entraîne une augmentation des niveaux de sodium intracellulaire, ce qui provoque à son tour une augmentation des niveaux de calcium intracellulaire par l'échangeur sodium-calcium. Les niveaux de calcium élevés améliorent la contractilité cardiaque, ce qui rend l'acocantherine efficace dans le traitement de l'insuffisance cardiaque .
Composés Similaires :
Digoxine : Un autre glycoside cardiaque avec des mécanismes d'action similaires mais des propriétés pharmacocinétiques différentes.
Digitoxine : Similaire à la digoxine mais avec une demi-vie plus longue et des voies métaboliques différentes.
Strophantine : Un composé étroitement lié à l'acocantherine, également dérivé de la plante Strophanthus.
Unicité : L'acocantherine est unique en raison de son inhibition spécifique de l'enzyme adénosine triphosphatase sodium-potassium et de ses effets puissants sur la contractilité cardiaque. Ses propriétés pharmacocinétiques distinctes et son potentiel thérapeutique en font un composé précieux à la fois en recherche et en milieu clinique .
Applications De Recherche Scientifique
Acocantherine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and ion transport mechanisms.
Biology: Investigated for its role in cellular signaling and ion homeostasis.
Medicine: Explored for its potential therapeutic effects in treating heart failure and other cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Acocantherine exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making acocantherine effective in treating heart failure .
Comparaison Avec Des Composés Similaires
Digoxin: Another cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.
Digitoxin: Similar to digoxin but with a longer half-life and different metabolic pathways.
Strophanthin: A compound closely related to acocantherine, also derived from the Strophanthus plant.
Uniqueness: Acocantherine is unique due to its specific inhibition of the sodium-potassium adenosine triphosphatase enzyme and its potent effects on cardiac contractility. Its distinct pharmacokinetic properties and therapeutic potential make it a valuable compound in both research and clinical settings .
Propriétés
Numéro CAS |
116853-49-7 |
|---|---|
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-3-hydroxypropanamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4(3-8)5(6)9/h4,8H,3H2,1-2H3,(H2,6,9)/t4-/m0/s1 |
Clé InChI |
VTXPZVSCKQOHJD-BYPYZUCNSA-N |
SMILES |
CN(C)C(CO)C(=O)N |
SMILES isomérique |
CN(C)[C@@H](CO)C(=O)N |
SMILES canonique |
CN(C)C(CO)C(=O)N |
Synonymes |
Propanamide, 2-(dimethylamino)-3-hydroxy-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















